2-Isopropyl-6-methylpyrazine

Description

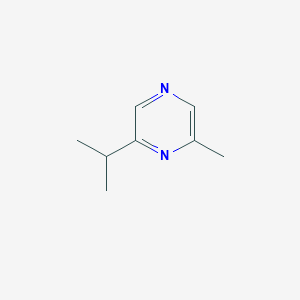

2-Isopropyl-6-methylpyrazine is a pyrazine derivative characterized by an isopropyl group at the 2-position and a methyl group at the 6-position of the pyrazine ring. Its molecular formula is C₈H₁₂N₂, with a molecular weight of 136.20 g/mol. This compound has been identified in fungal extracts, such as those derived from Penicillium citrinum, where it exhibits anti-inflammatory activity . Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, and substitutions at specific positions significantly influence their physicochemical and biological properties.

Properties

CAS No. |

24541-74-0 |

|---|---|

Molecular Formula |

C8H12N2 |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

2-methyl-6-propan-2-ylpyrazine |

InChI |

InChI=1S/C8H12N2/c1-6(2)8-5-9-4-7(3)10-8/h4-6H,1-3H3 |

InChI Key |

QSLRSJBWLFFNIS-UHFFFAOYSA-N |

SMILES |

CC1=CN=CC(=N1)C(C)C |

Canonical SMILES |

CC1=CN=CC(=N1)C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis of Structural Features

The structural variations among pyrazine derivatives primarily involve substituent type (alkyl, alkenyl, alkoxy) and position. Below is a comparison of 2-Isopropyl-6-methylpyrazine with similar compounds:

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Notes |

|---|---|---|---|---|

| This compound | 2-isopropyl, 6-methyl | C₈H₁₂N₂ | 136.20 | Bulky isopropyl group enhances lipophilicity |

| 2-Ethyl-6-methylpyrazine | 2-ethyl, 6-methyl | C₇H₁₀N₂ | 122.17 | Smaller alkyl chain reduces steric hindrance |

| 2-Ethenyl-6-methylpyrazine | 2-ethenyl (vinyl), 6-methyl | C₇H₈N₂ | 120.15 | Alkenyl group introduces π-bond reactivity |

| 2-Methoxy-3-isobutylpyrazine | 3-isobutyl, 2-methoxy | C₉H₁₄N₂O | 166.22 | Methoxy group increases polarity |

| 2-Methyl-6-(2-propenyl)pyrazine | 6-allyl, 2-methyl | C₈H₁₀N₂ | 134.18 | Allyl substituent enables conjugation |

Key Observations :

- Bulkiness : The isopropyl group in this compound contributes to higher steric hindrance compared to ethyl or methyl groups.

- Polarity : Methoxy-substituted derivatives (e.g., 2-Methoxy-3-isobutylpyrazine) exhibit increased polarity due to the oxygen atom .

- Reactivity : Alkenyl groups (e.g., ethenyl, allyl) introduce sites for electrophilic or radical reactions .

Physicochemical Properties Comparison

Substituents critically influence properties such as solubility, lipophilicity (logP), and volatility:

Notes:

- Lipophilicity : Bulkier substituents (e.g., isopropyl) increase logP, enhancing membrane permeability but reducing water solubility.

- Volatility : Methyl and ethyl derivatives are more volatile than methoxy-substituted analogs, impacting their use in flavor or fragrance applications.

Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.